molecular formula C18H19NO2 B11021876 N-butyl-9H-xanthene-9-carboxamide

N-butyl-9H-xanthene-9-carboxamide

Cat. No.: B11021876
M. Wt: 281.3 g/mol
InChI Key: IMVLRNUNYNDBNM-UHFFFAOYSA-N
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Description

N-Butyl-9H-xanthene-9-carboxamide is a synthetic compound derived from the xanthene scaffold, a tricyclic structure comprising two benzene rings fused to a central oxygen-containing heterocycle. The carboxamide group at position 9 of the xanthene core is substituted with an n-butyl chain, enhancing lipophilicity and influencing molecular interactions. This compound belongs to a broader class of xanthene derivatives, which are studied for diverse applications, including fluorescent probes, enzyme inhibitors, and pharmaceutical intermediates .

Key structural features:

  • Xanthene backbone: Provides planar aromaticity and stability.

Synthetic routes for similar xanthene carboxamides typically involve coupling reactions between activated xanthene carboxylic acids and amines, as demonstrated in the synthesis of (9H-xanthen-9-yl)methanamine hydrochloride via reduction of carboxamide precursors .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-butyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C18H19NO2/c1-2-3-12-19-18(20)17-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,19,20)

InChI Key

IMVLRNUNYNDBNM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-9H-xanthene-9-carboxamide can be achieved through several methods. One common approach involves the reaction of xanthone with butylamine under specific conditions. The reaction typically requires a dehydrating agent such as acetic anhydride and a catalyst like zinc chloride or phosphoryl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions can produce various functionalized xanthene compounds .

Scientific Research Applications

N-butyl-9H-xanthene-9-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit α-glucosidase, which is involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthene derivatives exhibit significant structural diversity, with modifications at the carboxamide group or the xanthene core profoundly altering their physicochemical and biological properties. Below is a comparative analysis of N-butyl-9H-xanthene-9-carboxamide with structurally analogous compounds:

Substituent-Specific Comparisons

Compound Name Substituent(s) Key Properties Applications/Findings
This compound N-butyl carboxamide - Higher lipophilicity (logP ~3.5 estimated)
- Moderate melting point
Potential enzyme inhibition or fluorescent labeling due to aromatic π-system .
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide 2-cyanophenyl carboxamide - Polar cyano group enhances dipole moment
- Molecular mass: 326.355 g/mol
Investigated as a building block for metal-organic frameworks (MOFs) .
N-(2-Hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide 2-hydroxyethyl carboxamide, 9-keto - Increased solubility in polar solvents
- Reactive keto group
Studied for antioxidant activity in medicinal chemistry .
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide Diethylaminoethyl-phenyl carboxamide - Basic tertiary amine group
- Molar mass: 436.97 g/mol
Explored as a cationic surfactant or pH-sensitive probe .

Core-Modified Xanthene Analogues

  • Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid) :

    • Structural difference : Carboxylic acid group replaces carboxamide.
    • Impact : Lower logP (hydrophilic), stronger hydrogen-bonding capacity.
    • Applications : Antiallergic agents (e.g., compound 163 with methoxy substitution) .
  • Sulfonamide Derivatives (e.g., 4-methylbenzenesulfonamide-xanthene hybrids) :

    • Structural difference : Sulfonamide group instead of carboxamide.
    • Impact : Higher thermal stability (melting points >200°C) and acidity (pKa ~1-2).
    • Applications : Phosphoglycolylating agents in organic synthesis (e.g., compound 9j , yield 80%) .

Pharmacokinetic and Bioactivity Insights

  • Lipophilicity : N-butyl substitution enhances membrane permeability compared to polar derivatives like hydroxyethyl or sulfonamide analogues.
  • Fluorescence : Xanthene carboxamides lack the extended conjugation of stilbene-based Ca²⁺ indicators (e.g., Grynkiewicz et al.'s dyes) but may exhibit moderate fluorescence useful for imaging .
  • Enzyme binding : Carboxamide groups in xanthene derivatives interact with enzyme active sites via hydrogen bonding, as seen in analogues like N-(benzodioxol-5-yl)-9H-xanthene-9-carboxamide (CAS 438456-86-1) .

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